N-Methylpentadecafluorooctanamide
Description
N-Methylpentadecafluorooctanamide is a per- or polyfluoroalkyl substance (PFAS) characterized by a 15-fluorine-substituted octane backbone and an amide functional group with a methyl substituent on the nitrogen. Its amide group (CONH-) distinguishes it from sulfonamide-based PFAS, which contain a sulfonyl group (SO2NH-) .
Properties
CAS No. |
89685-56-3 |
|---|---|
Molecular Formula |
C9H4F15NO |
Molecular Weight |
427.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide |
InChI |
InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26) |
InChI Key |
CERVYTOBGGCMJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C8F15COF+CH3NH2→C8F15CONHCH3+HF
This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including fluoropolymers and surfactants
Mechanism of Action
The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Functional Group and Molecular Structure
The key distinction between N-Methylpentadecafluorooctanamide and other PFAS lies in its amide functional group , which contrasts with sulfonamides or carboxylic acids in related compounds.
Physicochemical Properties
- Fluorine Content : this compound has 15 fluorine atoms, fewer than sulfonamides like MeFOSA (17 fluorines) but similar to PFOA (15 fluorines). Reduced fluorination may lower thermal stability and persistence compared to fully perfluorinated compounds .
- Solubility and Reactivity : The amide group may enhance solubility in polar solvents compared to sulfonamides, while sulfonamides exhibit higher resistance to degradation due to the robust sulfonyl group .
Environmental and Regulatory Profiles
- Degradation Pathways : Amides like this compound may hydrolyze to carboxylic acids (e.g., PFOA) under environmental conditions, whereas sulfonamides like MeFOSA degrade to perfluorooctanesulfonic acid (PFOS), a restricted substance .
- Toxicity Data: Limited data exist for the target compound, but MeFOSA has an LD50 (oral, rat) of 430 mg/kg, indicating moderate acute toxicity .
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